molecular formula C20H19FN4O2 B2497995 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 941962-49-8

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2497995
CAS No.: 941962-49-8
M. Wt: 366.396
InChI Key: POZFRXVFBVGJDO-UHFFFAOYSA-N
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Description

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a 1,2,4-oxadiazole ring

Properties

IUPAC Name

4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-24(2)16-7-3-13(4-8-16)19-22-20(27-23-19)14-11-18(26)25(12-14)17-9-5-15(21)6-10-17/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZFRXVFBVGJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidin-2-one core can be introduced through a subsequent reaction involving the appropriate amine and a fluorinated aromatic compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the aromatic rings .

Scientific Research Applications

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-bromophenyl)pyrrolidin-2-one: Similar structure but with a bromine atom instead of fluorine.

    4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest a range of biological activities, particularly in the fields of antibacterial and antifungal research.

Chemical Structure and Properties

The compound's molecular formula is C22H23FN4O3C_{22}H_{23}FN_{4}O_{3}, which indicates the presence of functional groups that may contribute to its biological activity. The oxadiazole ring is particularly noteworthy due to its known pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable antibacterial properties. For instance, pyrrolidine derivatives similar to our compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Compound TypeMIC (mg/mL)Effective Against
Pyrrolidine Derivative0.0039 - 0.025S. aureus, E. coli
Other Oxadiazole DerivativesVariesVarious Gram-positive and Gram-negative bacteria

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have been explored for antifungal properties. Some studies report that certain pyrrolidine derivatives exhibit moderate antifungal activity against species such as Candida albicans and Aspergillus niger, with varying MIC values .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit specific enzymatic pathways critical for microbial survival. The dimethylamino group is thought to enhance lipophilicity, improving membrane penetration.

Case Studies and Research Findings

  • Study on Antibacterial Properties : A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various oxadiazole derivatives, including those similar to our compound. The results indicated that modifications on the phenyl rings significantly influence antibacterial potency .
  • Antifungal Evaluation : Another research article focused on the antifungal efficacy of pyrrolidine-based compounds against Candida species. The findings suggest that structural variations can lead to enhanced antifungal activity, making these compounds promising candidates for further development .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with various bacterial targets. These studies suggest that the compound could effectively inhibit key enzymes involved in bacterial metabolism .

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